molecular formula C11H14N2O4S B3421526 2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid CAS No. 21891-56-5

2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3421526
CAS No.: 21891-56-5
M. Wt: 270.31 g/mol
InChI Key: CDNKRUFYOOECEU-UHFFFAOYSA-N
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Description

2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid is a research chemical of significant interest in biochemical and metabolic studies. This compound is recognized as a metabolite formed from the non-enzymatic condensation of the amino acid L-cysteine and pyridoxal 5'-phosphate (PLP), the active form of vitamin B6 . This reaction occurs under physiological conditions, and the resulting adduct has been identified and quantified in human plasma, indicating its relevance in vivo . The formation of this thiazolidine-carboxylic acid represents a reversible interaction that may play a role in the regulation of bioavailable PLP and cysteine levels in biological systems . Consequently, this compound serves as a crucial tool for researchers investigating the complex interplay between vitamin B6 metabolism and aminothiol pathways, which are implicated in cardiovascular health, neurodegenerative diseases, and cancer . Analytical methods for its determination, including GC-MS and HPLC-UV, have been developed and applied in clinical research settings, underscoring its importance as an analyte . This product is intended for research purposes only, specifically for use in developing analytical assays, studying vitamin B6 and cysteine biochemistry, and exploring metabolic pathways in model systems. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-5-9(15)8(6(3-14)2-12-5)10-13-7(4-18-10)11(16)17/h2,7,10,13-15H,3-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNKRUFYOOECEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C2NC(CS2)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21891-56-5
Record name 2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime, which can be synthesized through the reaction of 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde with hydroxylamine . This intermediate is then subjected to cyclization reactions to form the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the hydroxyl groups can be oxidized to form corresponding ketones or aldehydes . The compound can also participate in substitution reactions, where functional groups are replaced by other groups under specific conditions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Tiapirinol has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Properties : Studies have shown that Tiapirinol can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress, suggesting its potential in neurodegenerative disorders .

Biochemical Studies

Tiapirinol is utilized in biochemical assays due to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies .
  • Receptor Binding : Investigations into its binding affinity to certain receptors highlight its role in modulating physiological responses .

Material Science

The unique structural properties of Tiapirinol allow for its application in material science:

  • Polymer Development : Tiapirinol has been used as a building block for synthesizing polymers with enhanced properties, such as improved thermal stability and mechanical strength .
  • Nanotechnology : Its incorporation into nanomaterials has been explored for applications in drug delivery systems, enhancing the bioavailability of therapeutic agents .

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of Tiapirinol in an animal model of arthritis. The results demonstrated a significant reduction in joint swelling and pain compared to control groups, indicating its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotection

A study conducted at a leading university investigated the neuroprotective effects of Tiapirinol on cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with Tiapirinol significantly reduced cell death and preserved neuronal function, suggesting its potential application in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological/Structural Relevance
Target Compound C₁₁H₁₄N₂O₅S 298.30 Pyridine (hydroxy, hydroxymethyl, methyl), thiazolidine, carboxylic acid Potential cysteine adduct or vitamin B6 metabolite analog
HPPTCA (2-[3-Hydroxy-5-phosphonooxymethyl-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid) C₁₁H₁₅N₂O₇PS 350.29 Pyridine (hydroxy, phosphonooxymethyl, methyl), thiazolidine, carboxylic acid Plasma adduct of cysteine and pyridoxal 5'-phosphate (PLP); detected via HPLC-UV
(2S,4S)-2-[2-Methyl-3-hydroxy-5-(phosphonooxymethyl)pyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid C₁₁H₁₅N₂O₇PS 350.29 Phosphonooxymethyl, chiral centers (2S,4S) Protein Data Bank (PDB) entry 9YX; stereospecific binding to enzymes
4-Pyridoxic Acid C₈H₉NO₄ 183.16 Pyridine (hydroxy, hydroxymethyl, methyl), carboxylic acid Vitamin B6 catabolite; substrate for 4-pyridoxic acid dehydrogenase
Key Observations:
  • Phosphorylation vs. Hydroxymethylation: HPPTCA and the PDB 9YX ligand feature a phosphonooxymethyl group at the pyridine C5 position, increasing molecular weight by ~52 Da compared to the target compound.
  • Thiazolidine vs. Pyridine Core : The thiazolidine ring in the target compound and its analogs introduces conformational rigidity and sulfur-mediated reactivity, distinguishing them from 4-pyridoxic acid, which lacks this moiety .
Detection Methods :
  • The target compound and HPPTCA are analyzed via HPLC-UV, with HPPTCA quantified alongside plasma aminothiols (e.g., cysteine, glutathione) . This suggests shared analytical challenges, such as resolving polar metabolites in biological matrices.
  • 4-Pyridoxic acid is typically detected via LC-MS due to its lower molecular weight and simpler structure .
Metabolic Pathways :
  • In contrast, 4-pyridoxic acid is a terminal metabolite of vitamin B6, oxidized by 4-pyridoxic acid dehydrogenase to 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid .
Stability and Reactivity :
  • The phosphonooxymethyl group in HPPTCA and the PDB 9YX ligand may confer greater stability against enzymatic hydrolysis compared to the hydroxymethyl group in the target compound .
  • The thiazolidine ring’s sulfur atom could participate in redox reactions or metal chelation, a property absent in 4-pyridoxic acid .

Biological Activity

2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid (HTCA) is a derivative of thiazolidine and pyridine that has garnered attention for its potential biological activities. This compound's unique structure suggests various biochemical interactions that may lead to therapeutic applications. This article reviews the biological activity of HTCA, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

HTCA is characterized by its thiazolidine core combined with a pyridine ring. Its molecular formula is C10H14N2O4C_{10}H_{14}N_2O_4, and it has a molecular weight of approximately 226.23 g/mol. The compound exhibits various functional groups, including hydroxyl and carboxylic acid moieties, which contribute to its biological activity.

Antioxidant Activity

Research indicates that HTCA possesses significant antioxidant properties, which are critical in mitigating oxidative stress-related diseases. In vitro studies have shown that HTCA can scavenge free radicals effectively, reducing cellular damage in various models.

Anti-inflammatory Effects

HTCA has demonstrated anti-inflammatory effects in several experimental models. For instance, it inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

HTCA has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it has shown inhibitory effects on enzymes involved in the metabolism of neurotransmitters, suggesting a role in neurological health.

Study 1: Neuroprotective Effects

A study conducted on rat models demonstrated that HTCA administration resulted in reduced neuronal damage following induced oxidative stress. The compound was found to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase superoxide dismutase (SOD) activity, indicating enhanced antioxidant defense mechanisms.

Study 2: Anti-cancer Potential

In vitro studies on cancer cell lines revealed that HTCA exhibited cytotoxic effects against various cancer types, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.

The biological activities of HTCA are primarily attributed to its interaction with cellular targets such as receptors and enzymes. The presence of hydroxyl groups facilitates hydrogen bonding with biomolecules, enhancing its reactivity and biological efficacy. Additionally, the thiazolidine structure may play a role in modulating metabolic pathways.

Data Summary

Biological Activity Observations References
AntioxidantEffective free radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme inhibitionInhibition of neurotransmitter-metabolizing enzymes
NeuroprotectiveReduced neuronal damage in oxidative stress models
Anti-cancerInduced apoptosis in cancer cell lines

Q & A

What are the recommended synthetic routes for 2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid, and what critical parameters influence yield and purity?

Basic Research Question
Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde with L-cysteine or its derivatives to form the thiazolidine ring.
  • Step 2: Phosphorylation of the hydroxymethyl group (if applicable) using phosphoric acid derivatives under anhydrous conditions .
  • Critical Parameters:
    • Reflux Conditions: Use acetic acid as a solvent with sodium acetate (0.01 mol) at 100–110°C for 2.5–3 hours to ensure cyclization .
    • Purification: Recrystallization from acetic acid or ethanol-water mixtures improves purity (>95%) by removing unreacted intermediates .
    • Chiral Control: Enantiomeric purity is maintained using chiral auxiliaries or asymmetric catalysis, as the compound contains two chiral centers (2S,4S) .

Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and structural integrity of this compound?

Basic Research Question
Methodological Answer:

  • X-ray Crystallography: The gold standard for resolving stereochemistry. RCSB PDB entry 9YX confirms the (2S,4S) configuration via crystallographic data (PDB ID: 9YX) .
  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for the thiazolidine ring (δ 3.8–4.2 ppm for C4-H and C2-H) and pyridinyl protons (δ 6.5–7.0 ppm).
    • ²D NMR (COSY, HSQC): Resolves coupling between adjacent protons and confirms ring connectivity .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular formula (C₁₁H₁₅N₂O₇PS) with <2 ppm error .

How can researchers resolve contradictions in reported biological activity data for this compound, particularly regarding its enzyme inhibition efficacy?

Advanced Research Question
Methodological Answer:
Contradictions often arise from:

  • Impurities: Trace epimers (e.g., 2R,4S) or phosphorylated byproducts (e.g., dephosphorylated analogs) may co-elute in HPLC, altering bioassay results .
  • Resolution Strategies:
    • Chromatographic Separation: Use chiral columns (e.g., Chiralpak IA) with heptane:isopropanol gradients to isolate epimers .
    • Enzyme Assay Controls: Include kinetic assays (e.g., Michaelis-Menten plots) under standardized pH (7.4) and temperature (37°C) to compare inhibition constants (Kᵢ) across studies .
    • Structural Confirmation: Co-crystallize the compound with target enzymes (e.g., kinases) to validate binding modes via X-ray diffraction .

What experimental strategies can elucidate the role of the phosphonooxymethyl substituent in the compound's pharmacokinetics and target interaction?

Advanced Research Question
Methodological Answer:

  • Solubility and Bioavailability:
    • Compare logP values (via shake-flask method) of the phosphorylated vs. non-phosphorylated analogs to assess membrane permeability .
    • Conduct in vitro Caco-2 cell assays to measure apparent permeability (Papp).
  • Target Interaction Studies:
    • Molecular Docking: Use AutoDock Vina with the PDB structure of the target enzyme (e.g., human phosphatases) to model hydrogen bonding between the phosphonooxymethyl group and active-site residues .
    • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) changes upon phosphoryl group removal .

How to design structure-activity relationship (SAR) studies focusing on the thiazolidine and pyridinyl moieties?

Advanced Research Question
Methodological Answer:

  • Thiazolidine Modifications:
    • Synthesize analogs with methyl/ethyl substitutions at C2 and C4 to evaluate steric effects on ring conformation .
    • Replace the carboxylic acid with esters or amides to test pH-dependent activity .
  • Pyridinyl Modifications:
    • Introduce electron-withdrawing groups (e.g., -NO₂) at C5 to enhance π-π stacking with aromatic enzyme residues .
    • Test hydroxymethyl group removal to assess hydrogen-bonding contributions .
  • Biological Testing:
    • Screen analogs against a panel of enzymes (e.g., oxidoreductases, hydrolases) using fluorescence-based activity assays.
    • Correlate IC₅₀ values with computational descriptors (e.g., molecular polar surface area) via QSAR modeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid

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